
2-(2-chloro-6-fluorobenzyl)-7-(morpholin-4-ylcarbonyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(2-Chloro-6-fluorobenzyl)-7-(morpholinocarbonyl)-1-isoindolinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorobenzyl group, a morpholinocarbonyl group, and an isoindolinone core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-7-(morpholinocarbonyl)-1-isoindolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a phthalic anhydride.
Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl bromide.
Attachment of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be attached through a carbamoylation reaction using morpholine and a suitable carbonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorobenzyl)-7-(morpholinocarbonyl)-1-isoindolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chloro-6-fluorobenzyl)-7-(morpholinocarbonyl)-1-isoindolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-7-(morpholinocarbonyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Chloro-6-fluorobenzyl)-7-(morpholinocarbonyl)-1-isoindolinone is unique due to the presence of both the morpholinocarbonyl group and the isoindolinone core, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18ClFN2O3 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-7-(morpholine-4-carbonyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18ClFN2O3/c21-16-5-2-6-17(22)15(16)12-24-11-13-3-1-4-14(18(13)20(24)26)19(25)23-7-9-27-10-8-23/h1-6H,7-12H2 |
InChI Key |
YPDWMMIHBXLRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC3=C2C(=O)N(C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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